Prostaglandin F2α: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Prostaglandin F2α: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Prostaglandin F2α (PGF2α), pharmaceutically known as dinoprost, is a naturally occurring eicosanoid, a class of lipid compounds derived from arachidonic acid.[1] It exerts a wide range of potent physiological effects throughout the body, acting as a local hormone-like signaling molecule.[1][2] This guide provides an in-depth technical overview of PGF2α, covering its chemical structure, physicochemical properties, biosynthesis, signaling mechanisms, physiological and pathological roles, and analytical methodologies. The content is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this critical biomolecule.
Chemical Structure and Physicochemical Properties
PGF2α is a C20 carboxylic acid containing a cyclopentane ring and two side chains. Its systematic IUPAC name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid.[1] The stereochemistry of the hydroxyl groups and the configuration of the double bonds are crucial for its biological activity.
Key Structural Features:
-
Prostanoic Acid Skeleton: A 20-carbon carboxylic acid backbone.
-
Cyclopentane Ring: A five-membered ring with two hydroxyl groups at positions C-9 and C-11 in a cis configuration.
-
Two Side Chains: An alpha-chain (C1-C7) with a cis-double bond between C5 and C6, and an omega-chain (C13-C20) with a trans-double bond between C13 and C14 and a hydroxyl group at C15.[3]
Physicochemical Properties:
A summary of the key physicochemical properties of PGF2α is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C20H34O5 | [1] |
| Molar Mass | 354.487 g·mol−1 | [1] |
| Melting Point | 30 °C (experimental) | |
| Solubility in Water | 200 mg/mL (20 °C) | [1] |
| pKa | Data not readily available in search results |
Biosynthesis and Metabolism
The synthesis and degradation of PGF2α are tightly regulated enzymatic processes.
Biosynthesis Pathway:
The biosynthesis of PGF2α from arachidonic acid involves a series of enzymatic steps:
-
Release of Arachidonic Acid: Phospholipase A2 (PLA2) liberates arachidonic acid from membrane phospholipids.[1]
-
Cyclooxygenase (COX) Activity: Arachidonic acid is converted to the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase enzymes, COX-1 and COX-2.[1]
-
Prostaglandin F Synthase Activity: PGH2 is then reduced to PGF2α by aldose reductase or prostaglandin F synthase.[1]
Progesterone plays a regulatory role in this process, with evidence suggesting it can inhibit the uterine production of PGF2α by suppressing COX-2 expression and stimulating the activity of 15-hydroxyprostaglandin dehydrogenase (PGDH), the key enzyme in prostaglandin catabolism.[4]
Diagram: Biosynthesis of Prostaglandin F2α
Caption: Simplified signaling cascade initiated by PGF2α binding to its FP receptor.
Physiological and Pathological Roles
PGF2α is a pleiotropic signaling molecule with diverse functions in both health and disease.
Reproductive Functions:
-
Luteolysis: PGF2α is a potent luteolytic agent, causing the regression of the corpus luteum in many species. [1]This action is crucial for the regulation of the estrous and menstrual cycles. [5]The mechanism involves the inhibition of progesterone production and the induction of apoptosis in luteal cells. [1][6][7]* Uterine Contraction: PGF2α is a powerful stimulant of uterine smooth muscle contraction and is involved in both menstruation and parturition (labor). [1][8]Therapeutically, it is used to induce labor and control postpartum hemorrhage. [9]
Cardiovascular System:
PGF2α can act as a vasoconstrictor and has been implicated in the regulation of blood pressure. [10][11]Dysregulation of PGF2α signaling may contribute to the pathogenesis of cardiovascular diseases such as hypertension and atherosclerosis. [10][11]
Inflammation:
PGF2α is a pro-inflammatory mediator. [12]Its levels are often elevated at sites of inflammation, contributing to the cardinal signs of inflammation. [10][12]
Other Roles:
PGF2α is also involved in various other physiological and pathological processes, including:
Analytical Methodologies
Accurate quantification of PGF2α in biological samples is essential for research and clinical applications. Various analytical techniques are employed for this purpose.
Sample Preparation:
Due to the low concentrations and potential for interference from other lipids in biological matrices, sample preparation is a critical step. A common workflow involves:
-
Extraction: Solid-phase extraction (SPE) is frequently used to isolate and concentrate PGF2α from samples like plasma, urine, or tissue homogenates. [16][17]2. Purification: Further purification may be necessary to remove interfering substances.
Quantification Techniques:
A comparison of common analytical methods for PGF2α quantification is provided below.
| Method | Principle | Advantages | Disadvantages |
| Enzyme Immunoassay (EIA) / ELISA | Competitive binding of PGF2α and an enzyme-labeled analog to a limited number of antibodies. | High throughput, relatively low cost. | Potential for cross-reactivity with related prostaglandins, may have lower specificity. [18][19] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of derivatized PGF2α by gas chromatography followed by detection and quantification by mass spectrometry. | High specificity and sensitivity. | Requires derivatization, can be time-consuming. [20] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of PGF2α by liquid chromatography followed by highly specific detection using tandem mass spectrometry. | High specificity, sensitivity, and throughput. Considered the gold standard. [17][19] | Higher initial instrument cost. |
Diagram: General Workflow for PGF2α Analysis
Caption: A typical experimental workflow for the analysis of PGF2α.
Experimental Protocol: Quantification of PGF2α in Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters may need optimization based on the instrumentation and sample matrix.
1. Materials and Reagents:
-
PGF2α and deuterated PGF2α (PGF2α-d4) internal standard.
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
HPLC-grade solvents (methanol, acetonitrile, water, formic acid).
-
Plasma samples collected with an anticoagulant (e.g., EDTA).
2. Sample Preparation:
-
Spike plasma samples with a known amount of PGF2α-d4 internal standard.
-
Acidify the plasma with a weak acid (e.g., formic acid) to a pH of ~3.5.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the acidified plasma onto the SPE cartridge.
-
Wash the cartridge with water and then a low-percentage organic solvent (e.g., 10% methanol) to remove polar interferences.
-
Elute PGF2α and the internal standard with a higher-percentage organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: Adjusted based on column dimensions.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both PGF2α and PGF2α-d4. For example, for PGF2α, a common transition is m/z 353.3 -> 193.0. [17] 4. Data Analysis:
-
-
Construct a calibration curve using known concentrations of PGF2α standard.
-
Calculate the ratio of the peak area of PGF2α to the peak area of the PGF2α-d4 internal standard.
-
Determine the concentration of PGF2α in the samples by interpolating from the calibration curve.
Therapeutic Applications and Drug Development
The potent biological activities of PGF2α and its analogs have led to their use in various therapeutic areas.
Current Therapeutic Uses:
-
Obstetrics and Gynecology: Induction of labor, termination of pregnancy, and control of postpartum hemorrhage. [1]* Veterinary Medicine: Synchronization of estrus in livestock. [1]* Ophthalmology: PGF2α analogs (e.g., latanoprost, bimatoprost) are first-line treatments for glaucoma, reducing intraocular pressure by increasing uveoscleral outflow. [14]
Future Directions in Drug Development:
The diverse roles of PGF2α in pathophysiology present opportunities for the development of novel therapeutics.
-
FP Receptor Antagonists: These could have potential in treating conditions associated with excessive PGF2α activity, such as dysmenorrhea, preterm labor, and certain inflammatory disorders. [21]* Targeting PGF2α Synthesis: Inhibitors of specific enzymes in the PGF2α biosynthetic pathway could offer more targeted therapeutic approaches.
The development pipeline for drugs targeting the PGF2α receptor includes compounds in various stages of investigation for a range of indications. [22]
Conclusion
Prostaglandin F2α is a multifaceted signaling molecule with profound implications in human and animal physiology and pathology. A thorough understanding of its chemical properties, biosynthesis, mechanism of action, and analytical measurement is paramount for researchers and drug development professionals. As our knowledge of the intricate roles of PGF2α continues to expand, so too will the opportunities for innovative therapeutic interventions targeting its signaling pathways.
References
A comprehensive list of references is provided for further reading and verification of the information presented in this guide.
-
Prostaglandin F2alpha - Wikipedia. [Link]
-
Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue - PubMed. [Link]
-
Mechanisms of PGF2 alpha action in functional luteolysis - PubMed. [Link]
-
Mechanism of luteolysis: effect of estradiol and prostaglandin F2 alpha on corpus luteum luteinizing hormone/human chorionic gonadotropin receptors and cyclic nucleotides in the rhesus monkey - PubMed. [Link]
-
PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC. [Link]
-
Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC. [Link]
-
Prostaglandin F2 alpha synthesis and metabolism by luteal phase endometrium in vitro - PubMed. [Link]
-
PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC. [Link]
-
Biosynthesis and catabolism of prostaglandin F2alpha (PGF2alpha) are controlled by progesterone in the rat uterus during pregnancy - PubMed. [Link]
-
Degradation of porstaglandin F2alpha in the human pulmonary circulation - PMC - NIH. [Link]
-
Metabolism of prostaglandin F2 alpha in Zellweger syndrome. Peroxisomal beta-oxidation is a major importance for in vivo degradation of prostaglandins in humans - PMC - NIH. [Link]
-
Hormonal regulation of uterine secretion of prostaglandin F2 alpha during luteolysis in ruminants - PubMed. [Link]
-
Pathways of prostaglandin F2alpha metabolism in mammalian kidneys - PubMed. [Link]
-
THE ROLE OF PROSTAGLANDIN F2α IN PATHOGENESIS OF INFLAMMATORY PROCESSES - ResearchGate. [Link]
-
Comparison of Analytical Techniques for Quantification of 8-iso-PGF2α Using HPLC-MS-MS and Enzyme Immunoassay. [Link]
-
Estrogen Promotes Luteolysis by Redistributing Prostaglandin F2α Receptors Within Primate Luteal Cells - PMC. [Link]
-
Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta - PubMed. [Link]
-
Physicochemical properties of prostaglandin F2 alpha (tromethamine salt): solubility behavior, surface properties, and ionization constants - PubMed. [Link]
-
Method for the measurement of prostaglandin F2.alpha. in biological fluids by gas chromatography-mass spectrometry. [Link]
-
PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - Frontiers. [Link]
-
8-Epi-prostaglandin F2alpha | C20H34O5 | CID 5282263 - PubChem. [Link]
-
Prostaglandin F receptor - Wikipedia. [Link]
-
Lack of prostaglandin F2 alpha metabolism by human ocular tissues. | IOVS. [Link]
-
What are PGF2α agonists and how do they work? - Patsnap Synapse. [Link]
-
Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C - PubMed. [Link]
-
Recent progress in prostaglandin F2α ethanolamide (prostamide F2α) research and therapeutics - PubMed. [Link]
-
Synthesis of prostaglandin F2 alpha, E2 and prostacyclin in isolated corpora lutea of adult pseudopregnant rats throughout the luteal life-span - PubMed. [Link]
-
HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed. [Link]
-
A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid - Frontiers. [Link]
-
Synthesis of 8-epi-prostaglandin F2alpha by human endothelial cells - PubMed Central. [Link]
-
Rapid quantitative analysis of 8-iso-prostaglandin-F(2alpha) using liquid chromatography-tandem mass spectrometry and comparison with an enzyme immunoassay method - PubMed. [Link]
-
Prostaglandin F2alpha - DrugPedia: A Wikipedia for Drug discovery - osdd.net. [Link]
-
Prostaglandin F2 alpha – Knowledge and References - Taylor & Francis. [Link]
-
Dinoprost | C20H34O5 | CID 5280363 - PubChem - NIH. [Link]
-
Prostaglandin F2-alpha Stimulates Cyclooxygenase-2 Expression and Prostaglandin F2-alpha Synthesis Through NF-kappaB Activation via Reactive Oxygen Species in the Corpus Luteum of Pseudopregnant Rats. - Oxford Academic. [Link]
-
What are PGF2α antagonists and how do they work? - Patsnap Synapse. [Link]
-
Prostaglandin F2 Alpha Receptor drugs in development, 2024 - Pharmaceutical Technology. [Link]
Sources
- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 2. PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dinoprost | C20H34O5 | CID 5280363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biosynthesis and catabolism of prostaglandin F2alpha (PGF2alpha) are controlled by progesterone in the rat uterus during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hormonal regulation of uterine secretion of prostaglandin F2 alpha during luteolysis in ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of PGF2 alpha action in functional luteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. What are PGF2α agonists and how do they work? [synapse.patsnap.com]
- 10. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. 8-Epi-prostaglandin F2alpha | C20H34O5 | CID 5282263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Recent progress in prostaglandin F2α ethanolamide (prostamide F2α) research and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 18. DSpace [kb.osu.edu]
- 19. Rapid quantitative analysis of 8-iso-prostaglandin-F(2alpha) using liquid chromatography-tandem mass spectrometry and comparison with an enzyme immunoassay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. What are PGF2α antagonists and how do they work? [synapse.patsnap.com]
- 22. Prostaglandin F2 Alpha Receptor drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
